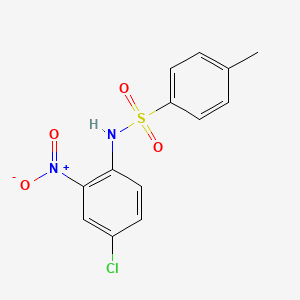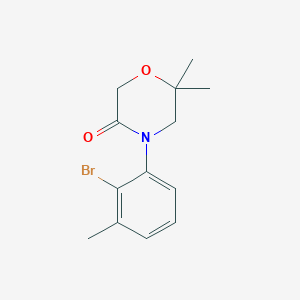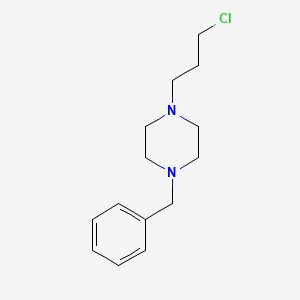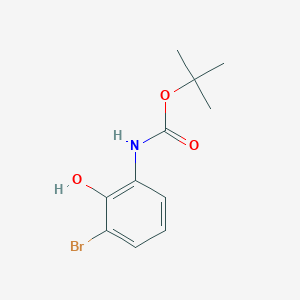![molecular formula C12H8ClNO3S B8745990 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-2-carbonyl amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The acylated product is then subjected to liquid alkali hydrolysis to yield the desired thiophene derivative.
Amidation: The final step involves the reaction of the thiophene derivative with 2-chloro-5-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The thiophene ring and the carbonyl amide group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Shares the thiophene and chloro functionalities but lacks the benzoic acid core.
2-Chlorothiophene: A simpler structure with only the thiophene and chloro groups.
Uniqueness
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is unique due to its combination of a benzoic acid core with a thiophene-2-carbonyl amide, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C12H8ClNO3S |
|---|---|
Poids moléculaire |
281.72 g/mol |
Nom IUPAC |
2-chloro-5-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Clé InChI |
RSPJXDGGWHGCFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B8745907.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)

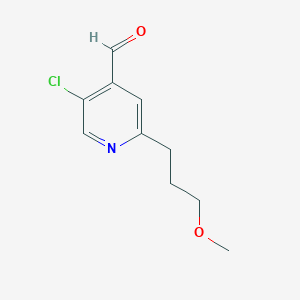

![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)

